molecular formula C15H14N2O2 B14118511 N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B14118511
M. Wt: 254.28 g/mol
InChI Key: UOMRBFSYCSPLNJ-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that features a quinoline moiety fused with a pyran ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves the reaction of 8-aminoquinoline with a suitable pyran derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, often requiring the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism by which N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s quinoline moiety is known to interact with DNA and proteins, which can influence cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as N-(quinolin-8-yl)benzenesulfonamides and quinoline N-oxides .

Uniqueness

N-(Quinolin-8-yl)-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its fused pyran ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in various fields .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-quinolin-8-yl-3,4-dihydro-2H-pyran-5-carboxamide

InChI

InChI=1S/C15H14N2O2/c18-15(12-6-3-9-19-10-12)17-13-7-1-4-11-5-2-8-16-14(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,18)

InChI Key

UOMRBFSYCSPLNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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